molecular formula C10H12FNO2 B13053357 (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

Cat. No.: B13053357
M. Wt: 197.21 g/mol
InChI Key: JCWUTEGWHABTTF-VIFPVBQESA-N
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Description

(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a chiral chemical building block of interest in medicinal chemistry research. The compound incorporates two pharmaceutically significant features: a dimethylamino group and a fluorinated aromatic system. Dimethylamine (DMA) derivatives are a promising class of compounds with a diverse range of reported pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties . Their versatile structure allows for the modulation of various biological targets, making them valuable scaffolds in drug discovery and development . The incorporation of fluorine is a common strategy in drug design . The small atomic size and high electronegativity of fluorine can influence a molecule's potency, metabolic stability, and membrane permeation, often leading to improved pharmacokinetic profiles . The specific stereochemistry of the (S)-enantiomer is critical for its potential interaction with biological systems, as chiral centers can dictate a molecule's binding affinity and specificity for its target. As such, this compound serves as a valuable intermediate for the synthesis and optimization of novel therapeutic agents, particularly in the construction of more complex molecules aimed at investigating specific biochemical pathways . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-2-(2-fluorophenyl)acetic acid

InChI

InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14)/t9-/m0/s1

InChI Key

JCWUTEGWHABTTF-VIFPVBQESA-N

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1F)C(=O)O

Canonical SMILES

CN(C)C(C1=CC=CC=C1F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via N,N-Dimethylation and Fluorophenylacetate Precursors

A prominent method involves starting from 2-fluorophenylacetic acid or its derivatives, followed by amination and N,N-dimethylation steps:

  • Step 1: Formation of N-(5-acetyl-2-fluorophenyl)-N-acetamide (Intermediate IV)
    This intermediate is prepared by acetylation and protection steps on the fluorophenylacetic acid skeleton.

  • Step 2: Reaction with N,N-Dimethylformamide Dimethyl Acetal (NNDMF-DMA)
    Intermediate IV is treated with an excess of NNDMF-DMA (1.5–2.5 moles per mole of substrate) under reflux conditions to form an N,N-dimethylamino acrylate intermediate.

  • Step 3: Methylation
    The resulting intermediate is methylated using methylating agents such as methyl p-toluenesulfonate, methyl iodide, or methyl methanesulfonate. The methylation is typically carried out in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) at temperatures ranging from 10 to 50 °C. The methylating agent is used in a stoichiometric amount (1.0 to 1.5 moles per mole of substrate). The addition of a weak base (e.g., sodium hydroxide, potassium carbonate, sodium bicarbonate) is performed after methylation to neutralize the reaction mixture.

  • Step 4: Workup and Purification
    The reaction mixture is neutralized, and the product is isolated by standard techniques such as extraction and crystallization, yielding the target compound with high purity (HPLC purity ~99.7%) and good overall yield (~83%).

Chiral Synthesis and Resolution

  • Asymmetric Synthesis:
    Using chiral catalysts or auxiliaries, the stereochemistry at the alpha carbon can be controlled during the formation of the amino acid moiety. Methods such as asymmetric alkylation of glycine derivatives or enzymatic resolution have been reported for related compounds, though specific protocols for the (S)-enantiomer of this compound are less documented in open literature.

  • Chiral Resolution:
    The racemic mixture of 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid can be resolved using chiral resolving agents or chromatography to isolate the (S)-enantiomer.

Reaction Conditions and Optimization

Parameter Details
Solvents Polar aprotic solvents: acetonitrile, dimethylformamide, dimethyl sulfoxide, dioxane
Methylating Agents Methyl p-toluenesulfonate (preferred), methyl iodide, methyl methanesulfonate
Base for Neutralization Sodium hydroxide, potassium hydroxide, sodium carbonate, bicarbonates
Temperature Range 10–50 °C for methylation; reflux for NNDMF-DMA reaction
Stoichiometry 1.0–1.5 moles methylating agent per mole substrate; 1.5–2.5 moles NNDMF-DMA per mole substrate
Yield Up to 83% overall yield
Purity HPLC purity up to 99.7%

Research Findings and Improvements

  • The use of methyl p-toluenesulfonate as the methylating agent instead of methyl iodide improves both yield and purity, while reducing the need for harsh conditions.

  • The sequence of reagent addition is critical: adding the methylating agent before the base leads to higher yield and purity.

  • Employing polar aprotic solvents enhances solubility and reaction efficiency.

  • The method avoids the use of strong hydride bases, improving safety and scalability.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
Formation of Intermediate IV Acetylation of 2-fluorophenylacetic acid derivatives Precursor for subsequent steps
Reaction with NNDMF-DMA Reflux, 1.5–2.5 eq NNDMF-DMA Formation of N,N-dimethylamino acrylate intermediate
Methylation Methyl p-toluenesulfonate (1.1 eq), acetonitrile, 10–50 °C High yield methylation step
Neutralization Sodium hydroxide (1.1 eq) added after methylation Neutralizes reaction mixture, facilitates isolation
Purification Extraction, crystallization Pure (S)-2-(dimethylamino)-2-(2-fluorophenyl)acetic acid

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of new compounds with desired properties.

Reagent in Chemical Reactions
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is utilized as a reagent in several chemical processes, contributing to the formation of other functional groups or compounds. Its ability to engage in electrophilic aromatic substitution reactions expands its utility in synthetic organic chemistry.

Biological Research

Enzyme Mechanism Studies
The compound is employed in biological research to investigate enzyme mechanisms. Its structural features allow it to act as a probe to understand interactions within biological pathways, particularly those involving amino acid residues that are crucial for enzyme activity.

Therapeutic Applications
There is growing interest in the potential therapeutic applications of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid. It has been explored as a precursor for synthesizing pharmaceutical agents aimed at treating various conditions, including neurodegenerative diseases and psychiatric disorders .

Medicinal Chemistry

Development of Drug Candidates
Research indicates that this compound can be modified to create new drug candidates with enhanced pharmacological properties. For instance, derivatives containing the dimethylamine pharmacophore have been linked to improved efficacy in FDA-approved drugs, highlighting its potential role in drug development .

Neuropharmacological Effects
Studies suggest that compounds similar to (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid may exhibit neuropharmacological effects, potentially influencing neurotransmitter systems involved in mood regulation and cognitive function .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is utilized in the production of specialty chemicals. Its role as an intermediate in the synthesis of agrochemicals and materials underscores its importance beyond laboratory research.

Case Studies and Research Findings

StudyFocusFindings
Crystal Structure AnalysisInvestigated derivatives of related compounds showing potential antifungal properties, emphasizing structural modifications for enhanced activity.
Structure-Activity RelationshipExplored new CK2α inhibitors based on similar scaffolds, demonstrating how variations affect biological activity and potency.
Pharmacological PropertiesReviewed FDA-approved drugs containing dimethylamine derivatives, linking structural features to therapeutic efficacy.

These studies illustrate the compound's versatility and its significant role in advancing both fundamental research and practical applications across various scientific disciplines.

Mechanism of Action

The mechanism of action of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs vary in substituents (e.g., fluorine position, amino group modifications) and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorine Position Functional Groups Notable Properties/Applications
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid C₁₀H₁₂FNO₂ 197.21 Dimethylamino, 2-fluorophenyl Ortho Carboxylic acid, tertiary amine Enhanced solubility (basic pH), chiral drug intermediates
2-Amino-2-(2-fluorophenyl)acetic acid C₈H₈FNO₂ 167.16 Amino, 2-fluorophenyl Ortho Carboxylic acid, primary amine Precursor to β-amino acids; lower basicity vs. dimethylamino analog
2-Fluoromandelic acid C₈H₇FO₃ 170.14 Hydroxyl, 2-fluorophenyl Ortho Carboxylic acid, hydroxyl pH-sensitive; used in chiral resolution
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride C₁₀H₁₂ClFNO₂ 231.66 Amino, 4-fluorophenyl, methyl ester Para Ester, primary amine (salt) Prodrug form; improved membrane permeability
2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride C₈H₈ClF₂NO₂ 223.60 Amino, 2,6-difluorophenyl Ortho, meta Carboxylic acid, primary amine (salt) Increased electronegativity; potential antimicrobial activity

Physicochemical and Pharmacokinetic Properties

  • Acidity/Basicity: The dimethylamino group (pKa ~8.5) increases basicity compared to primary amine (pKa ~9.5) or hydroxyl analogs (pKa ~3.0 for carboxylic acid). This enhances solubility in gastric fluid .
  • Lipophilicity : Fluorine at the ortho position (as in the target compound) reduces π-π stacking compared to para-substituted analogs (e.g., ), improving blood-brain barrier penetration.
  • Metabolic Stability : Difluoro-substituted analogs (e.g., ) show slower hepatic clearance due to increased electronegativity and resistance to oxidative metabolism.

Key Research Findings

Substituent Effects: Dimethylamino groups improve solubility but reduce metabolic stability compared to hydroxyl analogs . Ortho-fluorine increases steric hindrance, reducing enzymatic degradation compared to para-substituted derivatives .

Synthetic Challenges :

  • Asymmetric synthesis of the (S)-enantiomer requires chiral auxiliaries or enzymes, with yields often lower than racemic analogs .
  • Difluoro-substituted compounds require harsh fluorination conditions, leading to lower yields (~40-60%) .

Pharmacological Implications: The target compound’s tertiary amine facilitates interactions with CNS targets, making it a candidate for neuroactive drugs .

Biological Activity

(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article presents a detailed overview of its biological activity, including its mechanisms, applications, and comparative studies with similar compounds.

  • Molecular Formula : C12H14FNO2
  • Molecular Weight : Approximately 197.21 g/mol
  • Structure : Characterized by a dimethylamino group, a 2-fluorophenyl moiety, and an acetic acid functional group.

Research indicates that (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid functions primarily through enzyme inhibition and modulation of biological pathways . It has been utilized as a probe in enzyme mechanism studies, contributing to the understanding of various biochemical processes. Its interactions with specific receptors or enzymes suggest potential therapeutic effects, warranting further investigation in medicinal chemistry.

Biological Activity

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, which may play a role in various diseases. For instance, studies have indicated its potential in inhibiting histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative disorders .
  • Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) profile of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is crucial for understanding its efficacy and safety in therapeutic applications. Initial studies suggest favorable pharmacokinetic properties that could enhance its utility as a pharmacological agent.
  • Comparative Studies : The biological activity of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid can be compared with structurally similar compounds to elucidate structure-activity relationships (SAR). Notable comparisons include:
Compound NameMolecular FormulaUnique Features
2-(Dimethylamino)-2-(4-chlorophenyl)acetic acidC12H14ClNO2Chlorine substituent influences biological activity
3-(Dimethylamino)-3-(3-fluorophenyl)propanoic acidC13H16FNO2Propanoic acid structure alters reactivity
4-(Dimethylamino)-4-(4-fluorophenyl)butanoic acidC13H16FNO2Butanoic acid moiety affects pharmacokinetic properties

These compounds exhibit varying degrees of biological activity based on their substituent groups, which significantly impact their chemical behavior and interactions within biological systems.

Case Studies

  • Inhibition Studies : A study investigating the inhibition of HDAC4 by (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid demonstrated that the compound effectively reduces HDAC4 levels in cellular models, indicating its potential for treating Huntington's disease through modulation of neurotrophic factors .
  • Antimicrobial Activity : Although primarily focused on enzyme inhibition, preliminary investigations into the antimicrobial properties of related compounds suggest that (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid may exhibit moderate antibacterial activity against various strains, warranting further exploration in this area .

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